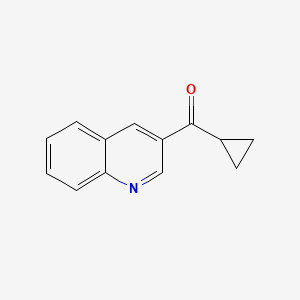

Cyclopropyl(3-quinolinyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cyclopropyl(3-quinolinyl)methanone, also known as 3-cyclopropanecarbonylquinoline, is a compound with the molecular formula C13H11NO and a molecular weight of 197.24 .

Synthesis Analysis

The synthesis of quinoline derivatives, including this compound, has been a subject of research for many years. Various methods have been developed, including classical methods and efficient methods that reduce reaction time and increase yield . These methods often involve the use of safer solvents, in line with the principles of green chemistry . Metal nanoparticle-catalyzed reactions have also been used for the synthesis of quinoline, providing excellent atom efficiency .Molecular Structure Analysis

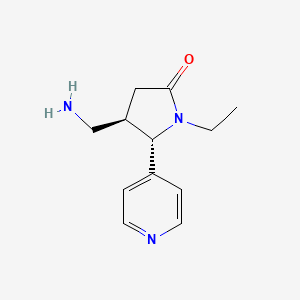

The molecular structure of this compound is characterized by a cyclopropyl group and a 3-quinolinyl group . The InChI code for this compound is 1S/C13H11NO/c15-13(9-5-6-9)11-7-10-3-1-2-4-12(10)14-8-11/h1-4,7-9H,5-6H2 .Chemical Reactions Analysis

Quinoline, a key component of this compound, is known to undergo electrophilic and nucleophilic substitution reactions . The specific reactions that this compound undergoes could depend on the conditions and reagents used.Physical and Chemical Properties Analysis

This compound is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

Synthesis and Chemical Properties

Cyclopropyl(3-quinolinyl)methanone and its derivatives have been extensively studied for their synthetic applications and chemical properties. Notable work in this area includes the development of efficient synthetic procedures for related compounds, which show potential as pharmaceutical intermediates. For instance, Stark (2000) described a convenient synthesis process for Ciproxifan, a histamine H3-receptor antagonist, highlighting the compound's significance in medicinal chemistry (Stark, 2000). Similarly, Kumar et al. (2014) developed a regioselective 1,3-dipolar cycloaddition protocol for synthesizing quinolinyl dispiro heterocycles, demonstrating the compound's versatility in creating structurally diverse molecules (Kumar et al., 2014).

Applications in Pharmaceutical Research

The derivatives of this compound have shown promising results in pharmaceutical research, particularly in the development of potential therapeutic agents. Research by Mallikarjuna et al. (2014) focused on synthesizing cyclopropyl(piperazin-1-yl)methanone derivatives, revealing significant anticancer and antituberculosis activities, underlining the compound's potential in drug discovery (Mallikarjuna et al., 2014). In a similar vein, Dwivedi et al. (2005) synthesized a new class of anti-mycobacterial agents using cyclopropyl methanones, demonstrating substantial activity against M. tuberculosis, further supporting the compound's role in antimicrobial therapy (Dwivedi et al., 2005).

Chemical Reaction Mechanisms and Properties

This compound derivatives have also been a subject of study in understanding chemical reaction mechanisms and properties. Yavari et al. (2016) described the FeCl3-catalyzed 1,3-dipolar cycloaddition reaction involving this compound, contributing to the understanding of reaction mechanisms in organic chemistry (Yavari et al., 2016). Furthermore, Al-Ansari (2016) investigated the effects of structure and environment on the spectroscopic properties of related compounds, providing insights into the photophysical behavior of these molecules (Al-Ansari, 2016).

Mechanism of Action

Target of Action

Cyclopropyl(3-quinolinyl)methanone is a quinoline derivative . Quinolines are known to target bacterial type II DNA topoisomerases , which are essential enzymes in bacterial DNA replication. These enzymes are responsible for controlling the topological states of DNA during transcription and replication.

Mode of Action

Quinolines act by converting their targets, gyrase and topoisomerase IV, into toxic enzymes that fragment the bacterial chromosome . The cyclopropyl group in the structure of this compound is optimal at position 1, contributing to the biological activity of the compound .

Biochemical Pathways

The cyclopropane moiety in this compound is involved in various biochemical pathways. Cyclopropane biosynthesis involves enzymatic cyclopropanations, which can be grouped into two major pathways according to whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not .

Result of Action

The result of this compound’s action would be the inhibition of bacterial DNA replication, leading to bacterial cell death . .

Safety and Hazards

Future Directions

Quinoline derivatives, including Cyclopropyl(3-quinolinyl)methanone, continue to be of interest in pharmaceutical research due to their diverse pharmacological activities . Future research may focus on synthesizing functionalized quinoline derivatives and hybrids that have moieties with predetermined activities bound to the quinoline moiety . This could lead to the development of new drug candidates with improved efficacy and safety profiles .

Properties

IUPAC Name |

cyclopropyl(quinolin-3-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c15-13(9-5-6-9)11-7-10-3-1-2-4-12(10)14-8-11/h1-4,7-9H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KECKWKUTFLTVIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC3=CC=CC=C3N=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-4-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2408842.png)

![2-[(2-Chlorophenyl)methylsulfanyl]-4-methylpyrimidine](/img/structure/B2408845.png)

![N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2408846.png)

![4-methoxy-3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2408851.png)

![{3-Aminobicyclo[2.2.1]heptan-2-yl}methanol](/img/structure/B2408856.png)

![4-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(furan-2-ylmethyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide](/img/structure/B2408857.png)

![6-chloro-N-ethyl-5-methyl-N-[(4-methylphenyl)(pyridin-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2408859.png)